4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzoic acid
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Description
This compound is a heterocyclic chemical compound with a natural or synthetic origin . It has a nitrogen-based hetero-aromatic ring structure . It is a useful research chemical .
The reaction may yield a crystalline solid which can be recrystallized from methanol .
Molecular Structure Analysis
The molecular weight of this compound is 370.79 . Its molecular formula is C19H15ClN2O4 . The InChI code for this compound is 1S/C19H15ClN2O4/c1-2-25-16-10-13(12-23)8-9-15(16)26-17-11-21-22(19(24)18(17)20)14-6-4-3-5-7-14/h3-12H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound has a boiling point of 499.3±55.0 ℃ at 760 mmHg . Its density is 1.3±0.1 g/cm3 . It has a complexity of 586 . It has a topological polar surface area of 68.2 .Future Directions
Properties
IUPAC Name |
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)oxy-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5/c1-25-14-9-11(18(23)24)7-8-13(14)26-15-10-20-21(17(22)16(15)19)12-5-3-2-4-6-12/h2-10H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZJXMRJBNBPKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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